![molecular formula C14H19N7O2S B2941147 N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1903199-28-9](/img/structure/B2941147.png)
N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6-morpholinopyrimidine-4-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a thioether group, a morpholine ring, and a pyrimidine ring. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The 1,2,4-triazole ring, for example, is a five-membered ring containing two nitrogen atoms and three carbon atoms . The morpholine ring is a six-membered ring containing four carbon atoms and one oxygen atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the triazole ring might participate in reactions with electrophiles, while the thioether group might be oxidized .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar triazole and morpholine rings might increase its solubility in polar solvents .Scientific Research Applications
Medicinal Chemistry: Potential Anticancer Agent
The triazole moiety is a prominent scaffold in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic biological molecules . The compound , with its triazole and morpholine components, may interact with various biological targets. It could potentially act as a kinase inhibitor, which is a class of drugs that can treat cancer by blocking certain enzymes (kinases) involved in the growth and spread of cancer cells.
Material Sciences: Nonlinear Optical (NLO) Properties
Triazoles have been studied for their nonlinear optical properties, which are crucial for the development of new materials for optoelectronics . The specific structure of the compound, including the morpholinopyrimidine moiety, could contribute to a high degree of polarization, making it a candidate for investigation in NLO applications.
Mechanism of Action
Target of Action
The compound contains a 1,2,4-triazole ring, which is a type of azole. Azoles are known to inhibit the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a key component of the fungal cell membrane .
Mode of Action
By inhibiting the enzyme, the compound could disrupt the production of ergosterol, leading to alterations in the cell membrane that result in increased membrane permeability and impaired function .
Biochemical Pathways
The primary pathway affected would be the ergosterol biosynthesis pathway. Downstream effects could include disruption of cell growth and replication due to the altered cell membrane .
Result of Action
The ultimate effect at the cellular level would likely be cell death due to the inability to maintain essential functions with a compromised cell membrane .
properties
IUPAC Name |
N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N7O2S/c1-20-10-18-19-14(20)24-7-2-15-13(22)11-8-12(17-9-16-11)21-3-5-23-6-4-21/h8-10H,2-7H2,1H3,(H,15,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWKXRNGXFGYQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCNC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6-morpholinopyrimidine-4-carboxamide |
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